2-methyl-5-nitro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide
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Overview
Description
2-methyl-5-nitro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide, also known as MNTB, is a chemical compound that has gained significant attention in the field of scientific research. MNTB is a sulfonamide derivative that exhibits potent antibacterial and antitumor activities.
Scientific Research Applications
Anticancer Activity
The thiazole ring in this compound contributes to its biological activity. Researchers have synthesized related thioacetamides and tested them against cancer cell lines. For instance, N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides demonstrated potent anticancer effects against the NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells .
Antitumor Properties
Another study explored [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides. These compounds exhibited cytotoxicity activity against three human tumor cell lines, including prostate cancer .
Mechanism of Action
While the mechanism of action of 2-methyl-5-nitro-N-((2-phenylthiazol-4-yl)methyl)benzenesulfonamide is not directly available, a related compound, N - (4- (4- (methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide, has been studied for its antibacterial activity . This compound, in conjunction with the cell-penetrating peptide octaarginine, has shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
properties
IUPAC Name |
2-methyl-5-nitro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c1-12-7-8-15(20(21)22)9-16(12)26(23,24)18-10-14-11-25-17(19-14)13-5-3-2-4-6-13/h2-9,11,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUYVOBJEUTNJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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